Non-Macrolide Pharmacological Selectivity and Motilin Receptor Potency Versus Erythromycin
At recombinant human motilin receptors expressed in CHO cells, camicinal hydrochloride exhibited a pEC50 of 7.9 ± 0.09 (n = 17 independent determinations), representing approximately 4-fold higher potency than erythromycin (pEC50 7.3 ± 0.29, n = 4) [1]. Camicinal demonstrated no significant agonist or antagonist activity when screened against a broad panel of receptors including ghrelin (GHSR1a), 5-HT subtypes, adrenergic, dopamine, histamine, and adenosine receptors, as well as ion channels (including hERG) and enzymes [1][2]. In contrast, erythromycin retains full antibacterial activity via ribosomal binding and is associated with QT prolongation through hERG channel inhibition [3].
| Evidence Dimension | Recombinant human motilin receptor agonist potency (pEC50) |
|---|---|
| Target Compound Data | pEC50 7.9 ± 0.09 (n = 17); EC50 ≈ 12.6 nM |
| Comparator Or Baseline | Erythromycin: pEC50 7.3 ± 0.29 (n = 4); Endogenous motilin: pEC50 10.4 ± 0.01 (n = 770) |
| Quantified Difference | Camicinal is 0.6 log units (≈ 4-fold) more potent than erythromycin; 2.5 log units less potent than motilin |
| Conditions | CHO cells expressing recombinant human motilin receptor; intracellular Ca2+ mobilization (FLIPR assay) |
Why This Matters
The non-macrolide scaffold combined with verified selectivity across a comprehensive receptor panel enables researchers to attribute functional effects specifically to motilin receptor activation without confounding antibacterial or polypharmacological contributions—a critical requirement for mechanistic gastrointestinal motility studies.
- [1] Sanger GJ, Westaway SM, Barnes AA, Macpherson DT, Muir AI, Jarvie EM, et al. GSK962040: a small molecule, selective motilin receptor agonist, effective as a stimulant of human and rabbit gastrointestinal motility. Neurogastroenterol Motil. 2009;21(6):657-64, e30-1. PMID: 19374732. View Source
- [2] Westaway SM, Brown SL, Fell SCM, Johnson CN, MacPherson DT, Mitchell DJ, et al. Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate. J Med Chem. 2009;52(4):1180-9. PMID: 19191554. View Source
- [3] Barshop K, Staller K, Samuels-Kalow M, Kuo B. The investigational drug camicinal for the treatment of gastroparesis. Expert Opin Investig Drugs. 2015;24(1):133-140. PMID: 25341626. View Source
